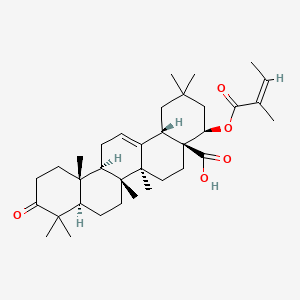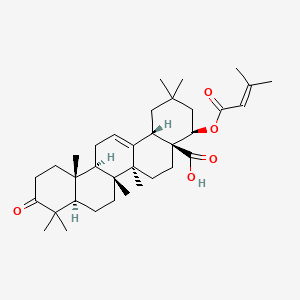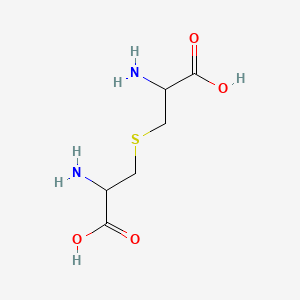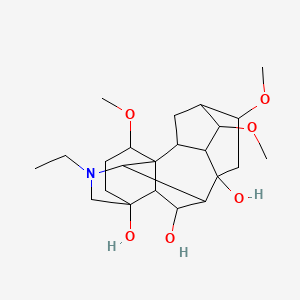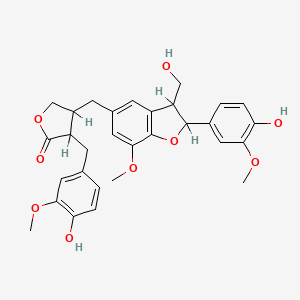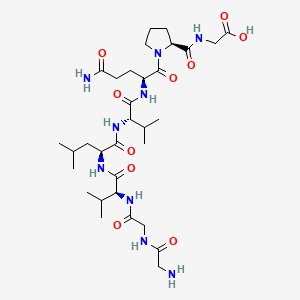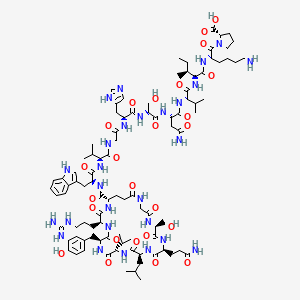
N-月桂酰-L-丙氨酸
描述
N-Lauroyl-L-Alanine is a specialized compound synthesized from the combination of lauric acid and the amino acid alanine . This ingredient is well-regarded in the cosmetic and personal care industry for its effective surfactant properties and its role in enhancing the texture and feel of skincare and haircare products . It is also a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems .
Synthesis Analysis
N-Lauroyl-L-Alanine can be synthesized using a novel aminoacylase from Paraburkholderia monticola . This enzyme exhibits exceptional temperature and pH stability and a broad substrate spectrum . The enzyme preferred long-chain acyl-amino-acids and displayed hardly any activity with acetyl-amino acids . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .Molecular Structure Analysis
The molecular formula of N-Lauroyl-L-Alanine is C15H29NO3 . Its molecular weight is 271.40 g/mol . The IUPAC name for N-Lauroyl-L-Alanine is (2S)-2-(dodecanoylamino)propanoic acid .Chemical Reactions Analysis
N-Lauroyl-L-Alanine is capable of supporting the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents . This property makes it potentially useful in injectable biodegradable drug delivery systems .Physical And Chemical Properties Analysis
N-Lauroyl-L-Alanine is a fatty acid amide that can efficiently gelate both aliphatic and aromatic hydrocarbon solvents . It can also gelate binary solvent mixtures comprised of aromatic hydrocarbon, e.g., toluene and aliphatic hydrocarbons, e.g., n-heptane .科学研究应用
Foaming Systems
N-Lauroyl-L-alanine (C12-ALA) has been used in the creation of sustainable, efficient, and dynamically triggered foaming systems . It has been mixed with n-octanol (C8OH) and thoroughly investigated via surface tension and foamability experiments . The C12-ALA/C8OH mixture exhibits the highest synergistic effect under equilibrium conditions . This finding significantly expands the range of potentially interesting molecules that can be used as efficient foaming additives .
Surface Activity Control
The surface activity of foaming systems using N-Lauroyl-L-alanine can be controlled in situ via convection . This is an interesting example of a foaming system where the surface activity can be controlled dynamically .
Hydrogen Bond-Mediated Aggregate Formation
N-Lauroyl-L-alanine plays a role in the hydrogen bond-mediated aggregate formation in the bulk solution . These aggregates act as reservoirs of surfactant molecules for supplementation of the adsorption coverage at the freshly formed liquid/gas interface .
Injectable Biodegradable Drug Delivery Systems
N-Lauroyl-L-alanine is a fatty acid amide that may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents . This has potential use in injectable biodegradable drug delivery systems .
In Situ-Forming Pharmaceutical Organogels
N-Lauroyl-L-alanine derivatives have been used in the creation of in situ-forming pharmaceutical organogels . These organogels are based on the self-assembly of L-alanine derivatives in hydrophobic vehicles .
Sustained Release Systems
N-Lauroyl-L-alanine derivatives have been used in the creation of sustained release systems . These systems allow the preparation of novel in situ-forming hydrophobic implants .
作用机制
Target of Action
N-Lauroyl-L-alanine is a fatty acid amide . It is a derivative of the amino acid alanine
Mode of Action
N-Lauroyl-L-alanine acts as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants. The mode of action of N-Lauroyl-L-alanine involves the formation of hydrogen bonds that allow the formation of surfactant dimers with high surface activity .
Pharmacokinetics
It has been suggested that n-lauroyl-l-alanine may be used to support the physical gelation of binary mixtures of aliphatic and aromatic hydrocarbon solvents with potential use in injectable biodegradable drug delivery systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Lauroyl-L-alanine. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . Furthermore, the use of N-Lauroyl-L-alanine in environmental settings has been explored, with potential applications in the purification of water contaminated with oil and solvent spills, dyes, heavy metals, toxic anions, and chemical warfare agents .
未来方向
N-Lauroyl-L-Alanine shows promise in the field of drug delivery. Its ability to form a stable gel with gold nanoparticles could be leveraged for the slow-release of drugs . Both N-Lauroyl-L-Alanine and N-Lauroyl-L-Alanine conjugated gold nanoparticles show an excellent level of biological neutrality, suggesting they could be used as a transporting medium for drug delivery without affecting the drug’s activity .
属性
IUPAC Name |
(2S)-2-(dodecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTOHYBIBPDOKX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lauroyl-L-alanine | |
CAS RN |
52558-74-4 | |
| Record name | Lauroyl alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAUROYL ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C647HPX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Lauroyl-L-alanine is a low molecular weight gelator. It self-assembles in organic solvents [, ], and even selectively in oil from oil/water mixtures [], through a combination of hydrogen bonding and van der Waals interactions []. This self-assembly leads to the formation of a supramolecular fibrillar network that traps the solvent and results in gelation [, ]. The morphology of the resulting gel, including fiber thickness and assembly pattern, can vary depending on the specific solvent or solvent mixture used [].
A:
Molecular Formula: C15H29NO3 * Molecular Weight: 271.39 g/mol
Spectroscopic Data: Characterization by IR, 1H-NMR, and MS has been reported []. Additionally, studies utilizing SCXRD have revealed the presence of hydrogen bonding in the primary amide group of the molecule [].
A: N-Lauroyl-L-alanine demonstrates good thermal stability, remaining stable under 100°C []. It efficiently gels both aliphatic and aromatic hydrocarbons, including commercial fuels like gasoline and kerosene [, , ]. The mechanical properties and thermal stability of the resulting gels can be further enhanced by replacing the terminal carboxylic acid group with a primary amide group []. This modification also allows for self-assembly in water, enabling the uptake and gelation of oils directly from water for potential applications in oil spill remediation [].
ANone: While the provided research papers do not explicitly mention computational chemistry studies, such techniques could be valuable in further understanding the self-assembly mechanisms, predicting gelation properties in different solvents, and designing derivatives with improved functionalities.
A: Replacing the terminal carboxylic acid with a primary amide group significantly impacts the gelation properties of N-Lauroyl-L-alanine []. This modification leads to a lower minimum gelation concentration, higher thermal stability, enhanced mechanical properties, and the ability to form gels in water []. These improvements are attributed to the additional hydrogen bonding provided by the primary amide group [].
A: N-Lauroyl-L-alanine demonstrates good thermal stability up to 100°C []. Formulation strategies, like those used in drug delivery, could be explored to further enhance its stability under specific conditions or tailor its release properties for targeted applications.
A: Yes, research [] has shown that the chain length of N-acyl-L-alanine sodium salts affects the structure of synthesized mesoporous silica. Using odd chain-length N-undecanoyl-L-alanine sodium salt resulted in hexagonal mesoporous silica with a looser structure and larger volume compared to the cubic mesoporous silica obtained using even chain-length N-lauroyl-L-alanine sodium salt []. This difference highlights the impact of molecular packing on the resulting material properties.
A: Research shows that N-Lauroyl-L-alanine can be combined with gold nanoparticles to form stable gels [, ]. The interaction between the gelator and nanoparticles is influenced by the capping ligands on the nanoparticle surface, affecting the gel's morphology, thermal properties, and viscoelasticity []. This finding suggests potential applications in creating hybrid materials with tailored properties.
A: N-Lauroyl-L-alanine’s biocompatibility [] and ability to form gels in a variety of solvents, including water [], make it a promising candidate for drug delivery applications. The gel matrix could potentially encapsulate and control the release of various drug molecules. Additionally, incorporating gold nanoparticles within these gels [] opens up possibilities for targeted drug delivery and controlled release systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



